Superior Monobromination Yield: 97% for 1-Bromo-2,4-dimethylbenzene vs. 79% for the Trimethylbenzene Analog
In a comparative study of monobromination reactions, 1-bromo-2,4-dimethylbenzene was synthesized from 1,3-dimethylbenzene with a yield of 97%. Under the same reaction conditions, the analogous bromination of 1,3,5-trimethylbenzene to produce 1-bromo-2,4,6-trimethylbenzene achieved only a 79% yield [1]. This 18% difference in isolated yield underscores the more favorable electronic and steric environment of the 2,4-dimethylphenyl ring for this key transformation.
| Evidence Dimension | Isolated Yield of Monobromination |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | 1-bromo-2,4,6-trimethylbenzene: 79% |
| Quantified Difference | +18% yield advantage for the target compound |
| Conditions | Reaction of starting arene with Oxone and ammonium bromide. |
Why This Matters
Higher synthetic yield directly translates to reduced raw material costs and lower waste, a primary concern for procurement and process development.
- [1] Stanforth, S. P. Science of Synthesis Knowledge Updates. 2015, 1, 214. DOI: 10.1055/sos-SD-131-00094. View Source
